molecular formula C20H25NO3 B4888518 Methyl 2-(adamantan-1-YL)-2-(phenylformamido)acetate

Methyl 2-(adamantan-1-YL)-2-(phenylformamido)acetate

Cat. No.: B4888518
M. Wt: 327.4 g/mol
InChI Key: GDMIOXGRWJBNCE-UHFFFAOYSA-N
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Description

Methyl 2-(adamantan-1-YL)-2-(phenylformamido)acetate is a synthetic organic compound that features an adamantane moiety and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(adamantan-1-YL)-2-(phenylformamido)acetate typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Amidation Reaction: The functionalized adamantane is reacted with phenylformamide under suitable conditions to form the phenylformamido derivative.

    Esterification: The phenylformamido derivative is then esterified with methyl acetate to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(adamantan-1-YL)-2-(phenylformamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(adamantan-1-YL)-2-(phenylformamido)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the phenylformamido group may contribute to specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(adamantan-1-YL)-2-(phenylamino)acetate: Similar structure but with an amino group instead of a formamido group.

    Methyl 2-(adamantan-1-YL)-2-(benzamido)acetate: Contains a benzamido group instead of a phenylformamido group.

Uniqueness

Methyl 2-(adamantan-1-YL)-2-(phenylformamido)acetate is unique due to the combination of the adamantane and phenylformamido groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.

Properties

IUPAC Name

methyl 2-(1-adamantyl)-2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-24-19(23)17(21-18(22)16-5-3-2-4-6-16)20-10-13-7-14(11-20)9-15(8-13)12-20/h2-6,13-15,17H,7-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMIOXGRWJBNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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